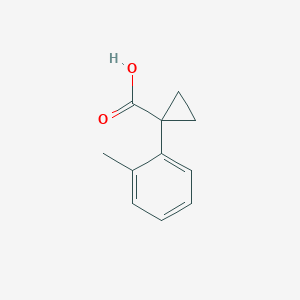

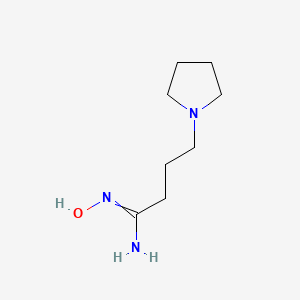

![molecular formula C6H3ClN2S B3163841 6-Chlorothiazolo[5,4-b]pyridine CAS No. 886373-54-2](/img/structure/B3163841.png)

6-Chlorothiazolo[5,4-b]pyridine

Overview

Description

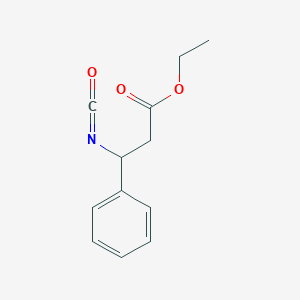

6-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3ClN2S . It is an off-white to brown solid .

Synthesis Analysis

The synthesis of 6-Chlorothiazolo[5,4-b]pyridine involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The solid product is then triturated with demineralized water and ethanol, filtered, washed with ethanol and hexane, and dried in vacuo at 45° C .Molecular Structure Analysis

The molecular structure of 6-Chlorothiazolo[5,4-b]pyridine is represented by the InChI code1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H . The molecular weight of this compound is 170.62 g/mol . Physical And Chemical Properties Analysis

6-Chlorothiazolo[5,4-b]pyridine is a yellow solid with a melting point of 161-163°C. Its molecular formula is C6H3ClN2S and its molecular weight is 202.68 g/mol . This compound is slightly soluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform.Scientific Research Applications

Synthesis and Chemical Properties

6-Chlorothiazolo[5,4-b]pyridine and its derivatives have been a subject of interest in synthetic chemistry due to their versatile applications. Notably, a single-step synthesis process for 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has been achieved, which is significant for producing novel, differentially functionalized thiazolopyrimidines (Liu et al., 2005). Additionally, a one-step synthesis method has been developed for thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas, further expanding the range of derivatives and their potential applications (Sahasrabudhe et al., 2009).

Corrosion Inhibition

In the field of materials science, derivatives of 6-Chlorothiazolo[5,4-b]pyridine have been evaluated as inhibitors for mild steel corrosion. These studies indicate high inhibition performance, which is crucial for extending the life of metal structures (Saady et al., 2021).

Biological Activities

The imidazo[1,2-a]pyridine scaffold, closely related to 6-Chlorothiazolo[5,4-b]pyridine, has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the potential of 6-Chlorothiazolo[5,4-b]pyridine derivatives in the development of new therapeutic agents (Deep et al., 2016).

Antimicrobial Activity

Derivatives of 6-Chlorothiazolo[5,4-b]pyridine have also shown promise in antimicrobial applications. For instance, certain compounds have exhibited significant antibacterial activity against various strains, indicating their potential in addressing antibiotic resistance challenges (Song et al., 2017).

Cancer Research

The applications of 6-Chlorothiazolo[5,4-b]pyridine derivatives in cancer research are noteworthy. Some derivatives have been synthesized and screened for anti-cancer activity, demonstrating promising results against human cancer cell lines. This suggests their potential role in developing new anticancer therapies (Aggarwal et al., 2021).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 6-Chlorothiazolo[5,4-b]pyridine . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

6-chloro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEOKTPAZVRSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorothiazolo[5,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

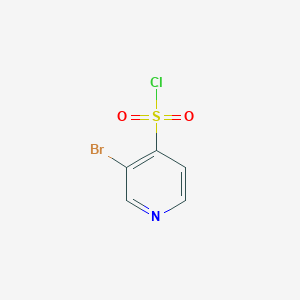

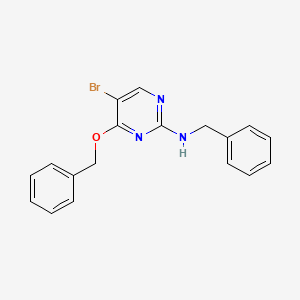

![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)

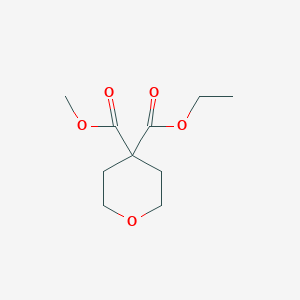

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)

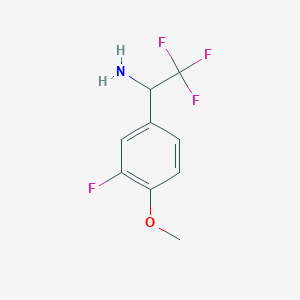

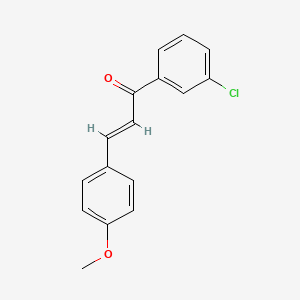

![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

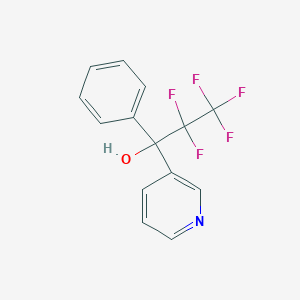

![4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B3163792.png)

![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)